Lipophilicity Divergence: XLogP3 of 2-Benzofuran-1-carboxamide vs. 1-Benzofuran-2-carboxamide Informs Solvent Partitioning and Membrane Permeability Predictions
The computed lipophilicity (XLogP3) of 2-benzofuran-1-carboxamide (target) is 1.4, while 1-benzofuran-2-carboxamide (comparator) has an XLogP3 of 1.8 [1][2]. This ΔXLogP3 of 0.4 log units indicates a measurable difference in partition coefficient that can influence solubility, membrane permeability, and ADME predictions in medicinal chemistry programs. Both compounds share identical molecular weight (161.16 g/mol) and topological polar surface area (56.2 Ų), isolating the lipophilicity difference to the positional isomerism of the carboxamide group [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1-Benzofuran-2-carboxamide: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = -0.4 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
For procurement decisions in drug discovery, a 0.4 log unit lipophilicity difference can alter predicted oral absorption and distribution, making the target compound a distinct choice for optimizing lead series where lower lipophilicity is desired to mitigate promiscuity or toxicity risks.
- [1] PubChem Compound Summary for CID 4607557, 1-Isobenzofurancarboxamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 687121, 2-Benzofurancarboxamide. National Center for Biotechnology Information (2025). View Source
